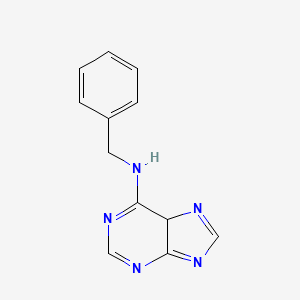![molecular formula C21H20BN3O2 B7909099 (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone](/img/structure/B7909099.png)
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone is an organoboron compound characterized by its unique structure incorporating a naphtho[1,8-de][1,3,2]diazaborinin core and a morpholino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone typically involves multi-step organic reactions Initial steps include the preparation of naphtho[1,8-de][1,3,2]diazaborinin intermediates via cyclization reactions
Industrial Production Methods
In an industrial setting, production may be scaled up using continuous flow chemistry techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boron atom is particularly susceptible to forming boronic acid derivatives.
Reduction: It can also undergo reduction, typically affecting the nitrogen atoms in the diazaborinin ring.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines are often used.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Varied substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
This compound has vast potential in scientific research due to its unique structural properties. In chemistry , it is used in the synthesis of complex organic molecules and as a building block in organoboron chemistry. In biology , its derivatives are explored for their bioactive properties, including potential antiviral and anticancer activities. In medicine , it can be part of drug design and development for new therapeutics. In the industrial sector, it finds applications in the development of advanced materials and catalysts.
作用機序
The mechanism by which (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone exerts its effects involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, influencing pathways related to cell growth and apoptosis. This interaction primarily targets enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Compared to other boron-containing compounds, (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone stands out due to its stable diazaborinin core and the presence of the morpholino group, which enhances its reactivity and bioavailability. Similar compounds include boronic acids and boronate esters, but they typically lack the structural complexity and functional versatility of this compound.
This extensive structural uniqueness makes this compound an invaluable compound in multiple research domains.
How's that for a start? What’s the next direction you’d like to take?
特性
IUPAC Name |
[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BN3O2/c26-21(25-11-13-27-14-12-25)16-7-9-17(10-8-16)22-23-18-5-1-3-15-4-2-6-19(24-22)20(15)18/h1-10,23-24H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCKMCDIHGGXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
![1-Bicyclo[1.1.1]pentanylazanium;chloride](/img/structure/B7909039.png)






![potassium;trifluoro-[4-(phenylcarbamoyl)phenyl]boranuide](/img/structure/B7909084.png)

